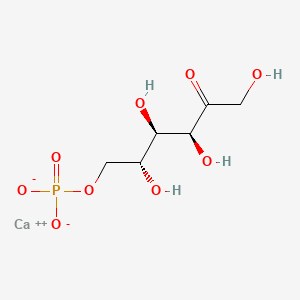
Fructose 6-(calcium phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructose 6-(calcium phosphate) is a derivative of fructose, which has been phosphorylated at the 6-hydroxy group and combined with calcium phosphate. This compound is significant in various biological processes, particularly in the glycolysis metabolic pathway, where it plays a crucial role in energy production within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fructose 6-(calcium phosphate) can be synthesized through the isomerization of glucose 6-phosphate by the enzyme phosphoglucose isomerase. This reaction occurs under mild conditions and is a key step in the glycolytic pathway . The compound can also be prepared by reacting fructose with calcium phosphate under controlled conditions to ensure proper phosphorylation and calcium binding.
Industrial Production Methods
Industrial production of fructose 6-(calcium phosphate) typically involves enzymatic processes that mimic natural metabolic pathways. These processes are optimized for large-scale production, ensuring high yield and purity. The use of bioreactors and controlled fermentation conditions are common in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Fructose 6-(calcium phosphate) undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to fructose 1,6-bisphosphate by the enzyme phosphofructokinase.
Isomerization: Conversion to glucose 6-phosphate by phosphoglucose isomerase.
Oxidation and Reduction: Involvement in redox reactions within the glycolytic pathway.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, which acts as a phosphate donor, and various enzymes such as phosphofructokinase and phosphoglucose isomerase. These reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH .
Major Products Formed
The major products formed from these reactions include fructose 1,6-bisphosphate, glucose 6-phosphate, and pyruvate, which are all key intermediates in cellular metabolism .
Scientific Research Applications
Fructose 6-(calcium phosphate) has numerous applications in scientific research:
Mechanism of Action
Fructose 6-(calcium phosphate) exerts its effects primarily through its role in the glycolytic pathway. It is converted to fructose 1,6-bisphosphate by phosphofructokinase, a key regulatory step in glycolysis. This conversion is crucial for the continuation of the glycolytic pathway, leading to the production of ATP and pyruvate . The compound also interacts with various enzymes and proteins involved in cellular metabolism, influencing energy production and storage .
Comparison with Similar Compounds
Similar Compounds
Fructose 6-phosphate: A closely related compound that lacks the calcium phosphate component.
Glucose 6-phosphate: An isomer of fructose 6-phosphate, involved in similar metabolic pathways.
Fructose 1,6-bisphosphate: A downstream product in the glycolytic pathway, formed from fructose 6-(calcium phosphate).
Uniqueness
Fructose 6-(calcium phosphate) is unique due to its combination of fructose phosphorylation and calcium binding. This dual functionality allows it to participate in both energy metabolism and calcium signaling pathways, making it a versatile compound in biological systems .
Properties
CAS No. |
6035-93-4 |
|---|---|
Molecular Formula |
C6H11CaO9P |
Molecular Weight |
298.20 g/mol |
IUPAC Name |
calcium;[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.Ca/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t4-,5-,6-;/m1./s1 |
InChI Key |
JCILYOPHFGTUMJ-RWOHWRPJSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















